(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Agents
A study by Malik and Khan (2014) discusses the synthesis of derivatives related to (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone. These derivatives showed significant anticonvulsant activities, evaluated by the maximal electroshock (MES) test. One derivative exhibited potent efficacy with a protective index greater than the reference drug phenytoin, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).
Antibacterial Activity
Bogdanowicz et al. (2013) used a compound structurally similar to this compound in the synthesis of new cyanopyridine derivatives. These derivatives were evaluated for antimicrobial activity against various bacteria, showing significant results, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This suggests possible applications in antibacterial drug development (Bogdanowicz et al., 2013).
Crystallographic Studies
The crystal structure of a related compound, detailed by Butcher, Bakare, and John (2006), demonstrates potential utility in crystallographic studies. They observed that the pyrrolidine ring exhibited envelope geometry, with intermolecular hydrogen bonding, which could be relevant in material sciences and molecular engineering (Butcher, Bakare, & John, 2006).
Synthesis of Heterocycles
Zhang et al. (2020) reported a method for synthesizing heterocycles involving both piperidine and pyridine rings. The synthesis process, applicable to compounds like this compound, holds potential for organic synthesis applications, particularly in creating complex molecular architectures (Zhang et al., 2020).
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJUEBASITIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649714 | |
Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1090388-79-6 | |
Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.